molecular formula C39H65ClO4 B13442316 rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol

rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol

Cat. No.: B13442316
M. Wt: 633.4 g/mol
InChI Key: RNQDQJFAEAQNIS-DYXXURTGSA-N
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Description

Chemical Identity and Structure rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol (CAS: 1612870-93-5) is a chlorinated glycerol ester with two unsaturated fatty acyl chains: linoleoyl (C18:2, ω-6) at the sn-1 position and linolenoyl (C18:3, ω-3) at the sn-2 position. Its molecular formula is C₃₉H₆₇ClO₄, and it has a molecular weight of approximately 635.38 g/mol (calculated) . The compound is typically supplied as a neat (>99% purity) material for research purposes .

Applications and Commercial Availability
This compound is primarily used in biomedical and food science research, particularly in studies involving lipid metabolism, food protein hydrolyzates, and as a reference standard . Key suppliers include Toronto Research Chemicals (TRC), Larodan, and CymitQuimica, with product codes such as TRC-L468080 and TR-L468080 . Pricing varies by quantity, e.g., 10 mg costs €296, while 100 mg costs €1,952 .

Properties

Molecular Formula

C39H65ClO4

Molecular Weight

633.4 g/mol

IUPAC Name

[3-chloro-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18-

InChI Key

RNQDQJFAEAQNIS-DYXXURTGSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Regioselective Esterification:
The predominant method involves esterifying 3-chloropropanediol with linoleic acid and linolenic acid derivatives. The process is designed to target specific hydroxyl groups on the glycerol backbone, ensuring the correct positional attachment of fatty acids.

  • Catalysts: Enzymatic catalysts such as lipases are favored for their regioselectivity and stereochemical control, minimizing acyl migration and side reactions.
  • Reaction Conditions: Typically conducted under reflux conditions at controlled temperatures (around 40-60°C) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane, with molecular sieves to remove water and drive esterification forward.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS are employed to track reaction progress and purity.

Chemical Esterification:
Chemical methods, such as Steglich esterification, are also utilized, involving coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). These reactions are typically performed at room temperature or slightly elevated temperatures, with purification via silica gel chromatography or preparative HPLC.

Industrial Production Methods

On an industrial scale, the process mirrors laboratory procedures but emphasizes high-purity reagents, rigorous control of reaction parameters, and large-scale purification techniques to ensure batch-to-batch consistency. The use of continuous flow reactors and automated purification systems enhances efficiency and safety.

Data Tables Summarizing Preparation Methods

Methodology Reagents Catalysts Solvent Temperature Purification Remarks
Enzymatic Esterification Linoleic acid derivatives, 3-chloropropanediol Lipases Tetrahydrofuran (THF) 40-60°C Silica gel chromatography High regioselectivity, stereochemical control
Chemical Esterification Linoleic acid derivatives, 3-chloropropanediol Dicyclohexylcarbodiimide (DCC), DMAP Dichloromethane Room temperature Preparative HPLC Suitable for large-scale synthesis

Reaction Mechanisms

The esterification involves nucleophilic attack of the hydroxyl groups on 3-chloropropanediol by the carboxyl groups of linoleic and linolenic acids, facilitated by catalysts. Enzymatic catalysis offers regioselectivity, favoring ester formation at specific hydroxyl positions, while chemical methods rely on coupling agents to activate the acids.

Research Findings and Analytical Data

  • Enzymatic esterification yields high purity (>95%) with minimal by-products, suitable for sensitive biological studies.
  • Chemical esterification provides higher yields but may require additional purification steps to remove residual reagents.
  • Reaction Optimization: Studies indicate that enzyme-catalyzed reactions at 50°C with immobilized lipases optimize yield and selectivity, reducing side reactions.

Chemical Reactions Analysis

Types of Reactions: rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloropropanediol esters share a common glycerol backbone with a chlorine atom at the sn-3 position but differ in acyl chain composition, isotopic labeling, or stereochemistry. Below is a comparative analysis of key analogs:

Structural and Functional Differences

Table 1: Comparative Data of Chloropropanediol Esters
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Purity Applications Suppliers
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol 1612870-93-5 C₃₉H₆₇ClO₄ 635.38 C18:2 (sn-1), C18:3 (sn-2) >99% Lipid metabolism, food science TRC, Larodan, CymitQuimica
rac-1,2-Dilinoleoyl-3-chloropropanediol 74875-96-0 C₃₉H₆₇ClO₄ 635.40 Two C18:2 acyl chains (sn-1, sn-2) >95% Food and beverage reference material TRC
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 1336935-03-5 C₃₉H₆₄D₅ClO₄ 642.45 Deuterated (5 D atoms) Not specified Mass spectrometry internal standard TRC, Absin
rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol 1363153-60-9 Not specified Not specified C16:0 (sn-1), C18:1 (sn-2) Not specified Biomedical research 5 suppliers

Key Observations

Acyl Chain Influence on Properties: Unsaturation: The target compound’s dual unsaturated chains (linoleoyl and linolenoyl) enhance its fluidity compared to analogs with saturated chains (e.g., palmitoyl or stearoyl). This may affect solubility in hydrophobic matrices . Deuterated Analogs: Compounds like rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5 are isotopically labeled for precise quantification in mass spectrometry, offering a 7.07 g/mol mass shift relative to non-deuterated versions .

Suppliers such as TRC and Larodan emphasize >95% purity for most analogs, ensuring reliability in analytical applications .

Gaps in Comparative Data: Direct studies comparing physicochemical properties (e.g., melting points, reactivity) are absent in the available literature. Most data derive from supplier specifications or structural inferences.

Biological Activity

Rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol is a synthetic compound characterized by its unique structure, which includes linoleic and linolenic acid moieties along with a chloropropanediol backbone. This compound has garnered interest due to its potential biological activities, particularly in lipid metabolism and cellular signaling pathways. This article provides a detailed examination of its biological activity, mechanisms of action, and comparative analysis with related compounds.

  • Molecular Formula : C39H65ClO4
  • Molecular Weight : 633.38 g/mol
  • CAS Number : 1612870-93-5

The biological activity of this compound is primarily attributed to its interaction with lipid membranes and proteins. The compound integrates into lipid bilayers, affecting membrane fluidity and function. Additionally, it modulates the activity of specific proteins involved in various cellular pathways, including inflammation and lipid metabolism .

Key Mechanisms:

  • Membrane Interaction : Alters membrane properties, influencing the behavior of membrane-bound enzymes and receptors.
  • Protein Modulation : Affects signaling pathways by interacting with proteins involved in lipid metabolism and inflammatory responses.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects. The presence of unsaturated fatty acids is believed to contribute to this activity by modulating pro-inflammatory cytokines .

Antioxidant Effects

The compound may also possess antioxidant properties, potentially reducing oxidative stress within cells. This activity is crucial for protecting cells against damage caused by reactive oxygen species (ROS) .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1-Linoleoyl-2-linolenoyl-3-glycerol Lacks chlorine atomDifferent reactivity; less effective in lipid signaling
1-Linoleoyl-2-linolenoyl-3-phosphatidylcholine Contains phosphatidylcholine groupUsed in various biological contexts
This compound Chlorinated structure enhances reactivityUnique properties in lipid metabolism and inflammation

Case Studies

  • Study on Lipid Metabolism
    • Researchers investigated the impact of this compound on lipid profiles in cell cultures. The results indicated a significant modulation of lipid synthesis pathways, suggesting potential applications in metabolic disorders .
  • Inflammation Model
    • In a murine model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammatory diseases .

Research Findings

Recent studies have shown that this compound can influence several key biological processes:

  • Cell Signaling : Modulates pathways associated with cell growth and apoptosis.
  • Lipid Profiles : Alters fatty acid composition in membranes, impacting cellular functions.

These findings underline the compound's versatility and potential as a therapeutic agent in various biological contexts.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol to achieve high regioselectivity?

  • Methodological Answer : To minimize trial-and-error approaches, integrate computational reaction path searches (e.g., quantum chemical calculations) with experimental validation. For example, the ICReDD framework employs quantum mechanics to predict reaction pathways and narrows optimal conditions (e.g., temperature, solvent) before lab testing. This hybrid approach reduces synthesis time and improves regioselectivity by identifying steric/electronic factors influencing acyl migration during chloropropanediol derivatization .

Q. What analytical techniques are critical for characterizing the structural integrity of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to confirm molecular weight and fragmentation patterns, complemented by nuclear magnetic resonance (NMR) for stereochemical analysis. For instance, 13C^{13}\text{C}-NMR can resolve positional isomers of linoleoyl/linolenoyl chains, while 2D NOESY spectra verify spatial proximity of chlorine to glycerol backbone protons. Chromatographic purity assessments (HPLC with evaporative light scattering detection) are essential for quantifying regioisomeric ratios .

Q. How does the chlorinated glycerol backbone influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., 40°C/75% RH for 6 weeks). Monitor degradation via LC-MS to detect hydrolytic cleavage of the chloropropanediol moiety. Compare results with non-chlorinated analogs to isolate the chlorine atom’s role in susceptibility to nucleophilic attack. Such studies reveal that the electron-withdrawing Cl atom increases electrophilicity at the C3 position, accelerating hydrolysis in alkaline conditions .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with lipid bilayers or protein targets?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model the compound’s insertion into lipid membranes. Parameterize the chlorinated glycerol backbone using quantum mechanics/molecular mechanics (QM/MM) to capture polarization effects. Free-energy perturbation (FEP) calculations can quantify binding affinities to enzymes like lipases, revealing how linoleoyl/linolenoyl chain unsaturation modulates hydrophobic interactions .

Q. How can reactor design improve scalability for synthesizing rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol?

  • Methodological Answer : Apply modular reactor systems with real-time process analytical technology (PAT). For example, microreactors enhance heat/mass transfer during acylation steps, reducing side reactions. Couple this with inline FTIR to monitor reaction progression and adjust residence times dynamically. This aligns with CRDC subclass RDF2050112, which emphasizes reactor design for optimizing multiphase reactions involving chlorinated intermediates .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for enzymatic resolution of its enantiomers?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies and X-ray crystallography of lipase-substrate complexes. For instance, Candida antarctica lipase B may exhibit lower activity toward the 3-chloro group due to steric clashes in the active site. Contrast this with Pseudomonas cepacia lipase, which accommodates chlorine via conformational flexibility. Molecular docking simulations (e.g., AutoDock Vina) can visualize these interactions and rationalize divergent catalytic outcomes .

Q. How does the compound’s environmental persistence correlate with its chlorinated structure?

  • Methodological Answer : Use OECD 301B biodegradation tests to assess aerobic microbial breakdown. Compare half-lives in soil/water matrices with non-chlorinated analogs. Advanced oxidation processes (e.g., UV/H2_2O2_2) can identify degradation byproducts via high-resolution MS. The chlorine atom’s electronegativity likely reduces biodegradability, necessitating tailored remediation strategies .

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